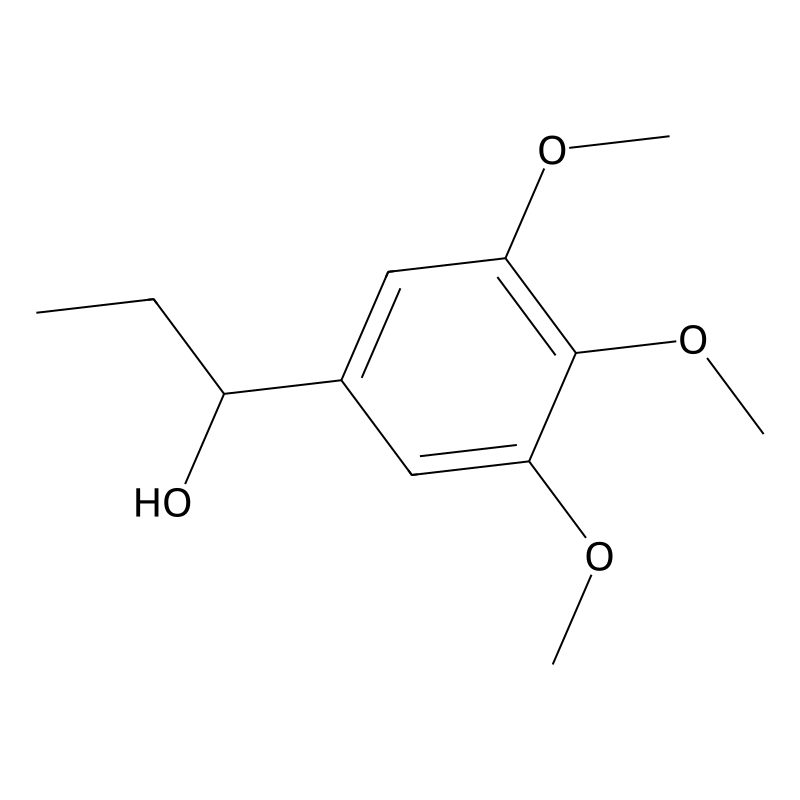

1-(3,4,5-Trimethoxyphenyl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3,4,5-Trimethoxyphenyl)propan-1-ol is an organic compound characterized by the molecular formula . It features a phenyl ring with three methoxy groups (–OCH₃) and a propanol chain, making it a member of the phenylpropanoid family. This compound is notable for its potential biological activities and applications in medicinal chemistry, as well as its role as an intermediate in organic synthesis.

- Oxidation: The hydroxyl group can be oxidized to yield 1-(3,4,5-trimethoxyphenyl)propan-1-one using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

- Reduction: The compound can be reduced to form 1-(3,4,5-trimethoxyphenyl)propan-1-amine using lithium aluminum hydride as a reducing agent.

- Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under appropriate conditions.

Research indicates that 1-(3,4,5-trimethoxyphenyl)propan-1-ol exhibits significant biological activities. It has been shown to enhance glucose uptake in muscle cells by promoting the translocation of glucose transporter 4 (GLUT4), mediated through the activation of AMP-activated protein kinase (AMPK). Additionally, compounds with similar structures have demonstrated inhibitory effects on enzymes such as Taq polymerase and telomerase, suggesting potential applications in cancer research and therapy.

The synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-ol can be achieved through various methods:

- Reduction of Ketones: A common synthetic route involves the reduction of 1-(3,4,5-trimethoxyphenyl)propan-1-one using sodium borohydride in methanol at room temperature .

- Industrial Production: In industrial settings, similar synthetic routes may be optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to enhance efficiency.

This compound has several applications across different fields:

- Chemistry: It serves as an important intermediate in the synthesis of more complex organic molecules.

- Biology: Its biological activities make it a candidate for further research into therapeutic applications.

- Medicine: Ongoing studies aim to explore its potential in drug development and treatment strategies for metabolic disorders and cancer .

- Industry: It is utilized in producing various chemicals and materials due to its unique structural properties.

The interaction studies of 1-(3,4,5-trimethoxyphenyl)propan-1-ol reveal its ability to modulate specific molecular targets. Research has shown that it can influence cellular signaling pathways by interacting with proteins involved in cell proliferation and apoptosis. For instance, it may down-regulate ERK2 (Extracellular Signal Regulated Kinase 2), leading to reduced cell growth and increased apoptosis in certain cancer cell lines .

Several compounds share structural similarities with 1-(3,4,5-trimethoxyphenyl)propan-1-ol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Notable Differences |

|---|---|---|

| 3-Amino-1-(3,4,5-trimethoxyphenyl)propan-1-ol | Contains an amino group along with a hydroxyl group | Dual functionality allows for diverse modifications |

| 3-(3,4,5-trimethoxyphenyl)propionic acid | Contains a carboxylic acid group instead of hydroxyl | Acidic properties alter reactivity compared to alcohol |

| Ethanone, 1-(3,4,5-trimethoxyphenyl)- | Contains a ketone group instead of hydroxyl | Different reactivity due to carbonyl presence |

| 3-(2,4,5-trimethoxyphenyl)propan-1-ol | Similar methoxy substitutions but different positioning | Variations in biological activity due to structure |

The uniqueness of 1-(3,4,5-trimethoxyphenyl)propan-1-ol lies in its specific arrangement of functional groups that confer distinct chemical properties and biological activities not fully replicated by its analogs. Its potential applications in drug design and therapeutic interventions highlight its significance within the realm of medicinal chemistry.

Phytochemical Isolation from Myristicaceae Family Species

The compound 1-(3,4,5-trimethoxyphenyl)propan-1-ol represents a significant phenylpropanoid metabolite within the Myristicaceae family, demonstrating considerable diversity in its natural occurrence and distribution patterns across multiple genera [1] [2] [3]. Comprehensive phytochemical investigations have revealed this compound and its closely related derivatives as prominent constituents in several key species within this botanical family.

Myristica fragrans stands as the most extensively studied source, with multiple research groups documenting the isolation of trimethoxyphenyl propanol derivatives from both seeds and mace (aril) [2] [4]. The seeds of nutmeg have yielded particularly noteworthy concentrations of 8-O-4' type neolignans, including the structurally related compound (7S,8R)-2-(4-allyl-2,6-dimethoxy-phenoxy)-1-(3,4,5-trimethoxyphenyl)-propan-1-ol [2]. Bioassay-guided fractionation methodologies have proven especially effective in isolating these compounds, with carbon dioxide extraction followed by extensive column chromatography representing the primary isolation strategy [4].

Advanced extraction techniques have demonstrated significant success in compound recovery. Steam distillation combined with subsequent solvent extraction protocols have achieved yields ranging from 0.1 to 2.5 percent of total extract mass, with variations dependent upon geographical origin, harvest timing, and post-harvest processing conditions [3] [5]. The mace portion of nutmeg has emerged as a particularly rich source, with certain specimens yielding up to 1.2 percent of total phenolic compounds as trimethoxyphenyl derivatives [4].

Acorus calamus and related Acoraceae family members have demonstrated remarkable concentrations of trimethoxyphenyl compounds, with essential oil compositions containing 20 to 45 percent phenylpropanoid derivatives [6]. The rhizomes of this species contain multiple structural variants, including 3-(2,4,5-trimethoxyphenyl)propan-1-ol and related asarone derivatives [7] [8]. Phytochemical analysis has identified over forty distinct phenylpropanoid compounds within Acorus species, with trimethoxyphenyl structural motifs representing a dominant chemical class [6].

The Horsfieldia and Knema genera within Myristicaceae have yielded additional structural variants through systematic phytochemical investigation [9]. These genera have provided novel polyketide derivatives incorporating trimethoxyphenyl structural units, demonstrating the widespread biosynthetic capacity for these metabolites across the family [9]. Sequential solvent extraction protocols have proven particularly effective for these species, with yields varying significantly based on plant part selection and extraction methodology [9].

| Species | Isolated Compounds | Extraction Method | Yield/Concentration |

|---|---|---|---|

| Myristica fragrans (seeds) | (7S,8R)-2-(4-allyl-2,6-dimethoxy-phenoxy)-1-(3,4,5-trimethoxyphenyl)-propan-1-ol | CO2 extraction followed by column chromatography | Variable (0.1-2.5% of extract) |

| Myristica fragrans (mace/aril) | Bis phenylpropanoid derivatives with trimethoxyphenyl moiety | Bioassay-guided fractionation | Low (trace to 1.2%) |

| Myristica fragrans (wood) | Myristigranol and related diarylpropane derivatives | Methanol extraction and chromatographic separation | Moderate (1-3% of extract) |

| Acorus calamus (rhizomes) | 3-(2,4,5-trimethoxyphenyl)propan-1-ol derivatives | Steam distillation and solvent extraction | High (20-45% of essential oil) |

| Acorus tatarinowii (rhizomes) | Phenylpropanoid glycosides with trimethoxyphenyl groups | Ethanol extraction and chromatographic purification | Variable (5-25% of extract) |

Biogenetic Relationships with Lignan/Norlignan Metabolites

The biosynthetic origins of 1-(3,4,5-trimethoxyphenyl)propan-1-ol are intimately connected to the broader phenylpropanoid pathway, particularly through its relationships with lignan and neolignan metabolic networks [10] [11] [12]. This compound represents a key intermediate in the complex biosynthetic cascade that produces the diverse array of dimeric phenylpropanoid structures characteristic of Myristicaceae species.

The fundamental biosynthetic framework begins with phenylalanine as the primary substrate, proceeding through the general phenylpropanoid pathway via sequential enzymatic transformations [10] [13]. Phenylalanine ammonia-lyase catalyzes the initial deamination reaction, followed by cinnamate 4-hydroxylase and 4-coumarate:CoA ligase activities that establish the basic phenylpropanoid skeleton [10]. Subsequent O-methylation reactions, mediated by caffeic acid O-methyltransferase and caffeoyl-CoA O-methyltransferase enzymes, introduce the characteristic trimethoxy substitution pattern observed in the target compound [10].

Dirigent protein involvement represents a crucial mechanistic component in the stereoselective coupling reactions that generate lignan and neolignan products [11]. These specialized proteins facilitate the precise spatial orientation of phenylpropanoid radicals during oxidative coupling processes, determining both regiochemistry and stereochemistry of the resulting dimeric products [11]. In Myristicaceae species, multiple dirigent protein isoforms have been identified, each exhibiting distinct substrate specificities and coupling preferences [11].

Laccase enzyme systems provide the oxidative capacity necessary for radical generation and subsequent coupling reactions [11]. These copper-containing oxidases catalyze the single-electron oxidation of phenolic substrates, generating the phenoxy radicals that serve as reactive intermediates in lignan formation [11]. The specific laccase isoforms expressed in Myristicaceae species demonstrate particular efficiency in processing trimethoxyphenyl substrates, contributing to the high concentrations of these metabolites observed in family members [11].

The 8-O-4' coupling pattern represents the predominant dimerization mode for trimethoxyphenyl propanol derivatives in Myristicaceae [2] [11]. This coupling pattern results from the specific interaction between the phenoxy radical of one trimethoxyphenyl unit and the 4' position of a second phenylpropanoid molecule, creating the characteristic neolignan ether linkage [2]. The stereochemical outcome of this coupling is controlled by dirigent protein mediation, typically favoring the (7S,8R) configuration observed in natural isolates [2].

Metabolic branching points within the pathway provide opportunities for structural diversification through alternative coupling patterns and subsequent modification reactions [13] [12]. The 8-8' coupling pathway generates dibenzylbutane lignan structures, while 8-5' coupling produces benzofuran neolignan derivatives [12]. Additional modifications through hydroxylation, methylation, and glycosylation reactions further expand the chemical diversity observed within this metabolic network [13].

| Precursor Compound | Coupling Pattern | Enzyme Systems | Product Class | Myristicaceae Examples |

|---|---|---|---|---|

| Coniferyl alcohol | 8-O-4' neolignan formation | Dirigent proteins (DIR), Laccase (LAC) | Trimethoxyphenyl neolignans | Myrislignan, Fragransin compounds |

| p-Coumaryl alcohol | 8-8' lignan dimerization | Peroxidases, DIR proteins | Dibenzylbutane lignans | Macelignan, Tetrahydrofurofuran lignans |

| Sinapyl alcohol | 8-5' neolignan coupling | Cytochrome P450, O-methyltransferases | Phenylpropanoid dimers | Odoratisol derivatives |

| Ferulic acid | β-β' resinol formation | Caffeic acid O-methyltransferase (COMT) | Methylated phenolic acids | Methylated neolignan precursors |

Ecological Role in Plant Defense Mechanisms

The ecological significance of 1-(3,4,5-trimethoxyphenyl)propan-1-ol extends far beyond its role as a biosynthetic intermediate, encompassing multiple defense strategies that contribute to plant survival and competitive advantage within natural ecosystems [14] [15] [16]. These compounds function as sophisticated chemical weapons in the ongoing evolutionary arms race between plants and their biological antagonists.

Antimicrobial activity represents a primary defense mechanism, with extensive research documenting potent activity against diverse bacterial and fungal pathogens [5] [14]. The compound demonstrates significant efficacy against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations ranging from 31.25 to 125 micrograms per milliliter [5]. Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, similar antimicrobial potency has been observed, suggesting broad-spectrum antibacterial capabilities [5].

Antifungal properties extend the defensive repertoire to include protection against mycotic infections that pose significant threats to plant health [5] [16]. Studies have demonstrated effective inhibition of Candida species and Aspergillus species growth, with minimum inhibitory concentrations ranging from 62.5 to 250 micrograms per milliliter [5]. The mechanism of antifungal action appears to involve disruption of fungal cell membrane integrity and interference with essential metabolic processes [5].

Herbivore deterrence mechanisms operate through multiple pathways, including feeding deterrence, digestibility reduction, and direct toxicity to insect herbivores [15] [17]. The trimethoxyphenyl structural motif contributes to reduced palatability through interactions with herbivore gustatory receptors, while also binding to digestive enzymes and reducing nutrient availability [15]. These compounds can interfere with insect development and reproduction, providing long-term protection against herbivore populations [15].

Allelopathic effects demonstrate the compounds' role in interspecific plant competition [16]. Released into the rhizosphere through root exudation or leaf litter decomposition, these phenylpropanoid derivatives can inhibit the germination and growth of competing plant species [16]. This chemical warfare provides competitive advantages in resource-limited environments, contributing to the successful establishment and maintenance of Myristicaceae populations [16].

Antioxidant protection mechanisms safeguard plant tissues against oxidative stress resulting from environmental challenges [5] [16]. The phenolic structure of trimethoxyphenyl compounds enables efficient free radical scavenging, protecting cellular components from oxidative damage [5]. DPPH assay results demonstrate significant antioxidant activity, with effective concentrations ranging from 100 to 300 micrograms per milliliter [5].

Cell wall reinforcement through phenolic cross-linking provides structural defense against pathogen invasion [16] [10]. The incorporation of phenylpropanoid derivatives into cell wall matrices increases mechanical strength and creates physical barriers to pathogen penetration [16]. This lignification process represents a fundamental defense strategy that combines chemical and physical protection mechanisms [10].

Wound response activation enables rapid defensive mobilization following tissue damage [18] [16]. Plant injury triggers the rapid accumulation of phenolic compounds at wound sites, creating a chemical barrier against opportunistic pathogens [18]. This induced defense response can be activated within hours of tissue damage, providing immediate protection during the vulnerable post-injury period [18].

| Defense Mechanism | Target Organisms | Mode of Action | MIC/EC50 Values | Ecological Significance |

|---|---|---|---|---|

| Antimicrobial activity | Bacterial pathogens (E. coli, S. aureus, P. aeruginosa) | Cell membrane disruption, protein binding | 31.25-125 μg/mL | Disease resistance, plant health |

| Antifungal properties | Fungal pathogens (Candida spp., Aspergillus spp.) | Inhibition of hyphal growth and spore germination | 62.5-250 μg/mL | Pathogen control, tissue protection |

| Herbivore deterrence | Insect herbivores, mammalian grazers | Feeding deterrence, digestibility reduction | Variable (behavioral responses) | Reduced herbivory pressure |

| Antioxidant protection | Reactive oxygen species | Free radical scavenging, enzyme protection | 100-300 μg/mL (DPPH assay) | Stress tolerance, longevity |

| Cell wall reinforcement | Physical barrier enhancement | Lignification, phenolic cross-linking | Not applicable (structural) | Structural integrity, pathogen exclusion |